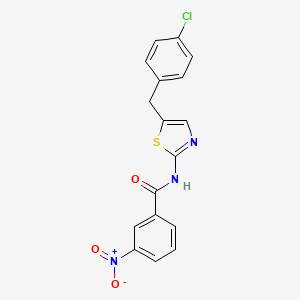

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c18-13-6-4-11(5-7-13)8-15-10-19-17(25-15)20-16(22)12-2-1-3-14(9-12)21(23)24/h1-7,9-10H,8H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRRFQZWBSKEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes.

Biological Activity

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

The synthesis of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide involves the reaction of 4-chlorobenzylamine with nitro guanidine and formaldehyde through a Mannich reaction. The resulting product was characterized using various spectroscopic techniques, confirming its structure and purity. The compound exhibits a molecular formula of C10H8ClN3O3S with a molecular weight of 273.71 g/mol.

Table 1: Physical Properties of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3O3S |

| Molecular Weight | 273.71 g/mol |

| Melting Point | 201–203 °C |

| Solubility | Soluble in DMSO |

Insecticidal Activity

Preliminary bioassays have demonstrated that N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide exhibits notable insecticidal properties. The compound showed an inhibition rate of 74.1% against Sitobion miscanthi and 77.5% against Schizaphis graminum, indicating its potential as an effective aphicide .

Antifungal Activity

In addition to its insecticidal properties, the compound also displayed antifungal activity against Pythium aphanidermatum, with an inhibition rate of 62.0% . This suggests that it may be useful in agricultural settings for controlling fungal pathogens.

The mechanism by which N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide exerts its biological effects may involve disruption of cellular processes in target organisms. The presence of the thiazole ring is known to enhance bioactivity due to its ability to interact with various biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds within the thiazole family, providing insights into their potential applications:

- Study on Thiazole Derivatives : A study found that thiazole derivatives exhibited significant insecticidal activity against multiple pests, suggesting a common mechanism among compounds with similar structures .

- Antifungal Efficacy : Research indicated that compounds containing thiazole rings showed promising results in inhibiting fungal growth, supporting the findings related to N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Analogues :

- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): Structural Differences: The thiazole ring is substituted with a 4-methoxy-3-methylphenyl group instead of 4-chlorobenzyl. The 2-nitro (vs. 3-nitro) position may reduce electron-withdrawing effects, affecting reactivity .

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (): Structural Differences: Replaces the thiazole ring with a thiadiazole core and introduces a thioether-linked 4-chlorobenzyl group. Impact: The thiadiazole core may enhance metabolic stability but reduce hydrogen-bonding capacity compared to thiazole. The acetamide side chain could influence target selectivity .

Physicochemical Properties :

- Melting Points : Thiazole/thiadiazole derivatives with chlorobenzyl groups (e.g., 5j in ) exhibit melting points of 138–140°C, suggesting moderate crystallinity. The absence of direct data for the target compound necessitates inferences based on substituent trends .

- Hydrogen Bonding: Crystal packing in analogues like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () is stabilized by N–H···N and C–H···O/F interactions, which may improve solubility and stability. The target’s nitro group could similarly engage in non-covalent interactions .

Antimicrobial Activity :

Antiviral Potential :

- Thiazolides Derivatives (): Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and related compounds showed inhibition of SARS-CoV-2 Main Protease.

Enzyme Inhibition :

Data Table: Comparative Overview of Key Compounds

Q & A

Basic Research Questions

Q. What is the synthetic pathway for N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via a two-step process. First, 2-amino-5-(4-chlorobenzyl)thiazole is prepared by reacting 4-chlorobenzyl chloride with thiourea derivatives. Next, the amine group on the thiazole ring undergoes acylation with 3-nitrobenzoyl chloride. Key steps include:

- Using pyridine as a solvent and base to neutralize HCl during acylation .

- Optimizing stoichiometry (equimolar ratios of amine and acyl chloride) and reaction time (overnight stirring) to achieve yields >85% .

- Purification via recrystallization (e.g., ethanol-DMF mixtures) to enhance purity .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- 1H-NMR : Key signals include aromatic protons (δ 7.10–7.35 ppm for thiazole and benzene rings), methylene protons (δ 4.13–4.17 ppm for Ar-CH2), and NH protons (δ ~12 ppm) .

- 13C-NMR : Thiazole carbons (C2 at ~160 ppm) and carbonyl carbons (C=O at ~165 ppm) are critical for structural confirmation .

Q. What are the key challenges in characterizing the purity of this compound, and how are they addressed?

- Challenges : Byproducts from incomplete acylation or residual solvents (e.g., pyridine).

- Solutions :

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: ~52%, N: ~17%) .

- HPLC/GC-MS : Detect impurities at trace levels (<0.5%) .

- TLC Monitoring : Use silica plates with ethyl acetate/hexane eluents to track reaction progress .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

- Hydrogen Bonding : The amide NH forms centrosymmetric dimers via N–H⋯N hydrogen bonds (bond length ~2.8 Å), stabilizing the crystal structure .

- C-H⋯O/F Interactions : Non-classical hydrogen bonds (e.g., C4–H4⋯F2) further enhance packing efficiency, reducing solubility in polar solvents .

- X-ray Crystallography : Orthorhombic crystal systems (space group P212121) with unit cell parameters (a = 6.0171 Å, b = 15.3120 Å) provide insights into molecular geometry .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s high ESP (~+30 kcal/mol) suggests susceptibility to nucleophilic attack .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (e.g., C=O at 1.22 Å) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Modification Sites :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.